molecular formula C20H34N2O3S B224749 3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No. B224749
M. Wt: 382.6 g/mol
InChI Key: HCUUAOPSLISGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It is commonly referred to as TMB-4 and is used in scientific research to study the biochemical and physiological effects of sulfonamide compounds.

Mechanism of Action

The mechanism of action of TMB-4 is not fully understood, but it is believed to involve the inhibition of enzymes involved in oxidative stress and inflammation. TMB-4 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. TMB-4 also exhibits potent antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
TMB-4 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. TMB-4 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, TMB-4 has been shown to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMB-4 in lab experiments is its well-established synthesis method and availability. TMB-4 is also relatively stable and can be stored for extended periods of time without degradation. However, one limitation of using TMB-4 is that it exhibits low water solubility, which may limit its use in certain experiments. In addition, TMB-4 may exhibit off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of TMB-4. One area of interest is the development of new derivatives of TMB-4 with improved water solubility and potency. Another area of interest is the investigation of the therapeutic potential of TMB-4 in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Finally, the elucidation of the mechanism of action of TMB-4 and its downstream signaling pathways may provide new insights into the development of novel therapeutic agents.

Synthesis Methods

The synthesis of TMB-4 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The resulting product is then reacted with tert-butylamine to produce TMB-4. The synthesis method of TMB-4 is well-established and has been reported in several scientific publications.

Scientific Research Applications

TMB-4 is primarily used in scientific research to study the physiological and biochemical effects of sulfonamide compounds. It is often used as a reference compound in the development of new sulfonamide derivatives. TMB-4 has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.

properties

Molecular Formula

C20H34N2O3S

Molecular Weight

382.6 g/mol

IUPAC Name

3-tert-butyl-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H34N2O3S/c1-18(2,3)16-11-15(9-10-17(16)25-8)26(23,24)21-14-12-19(4,5)22-20(6,7)13-14/h9-11,14,21-22H,12-13H2,1-8H3

InChI Key

HCUUAOPSLISGEY-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(C)(C)C)C

Origin of Product

United States

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